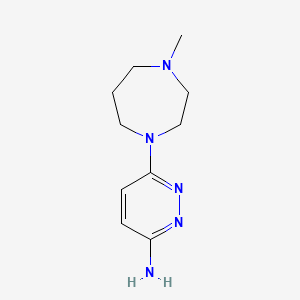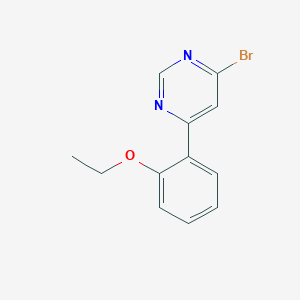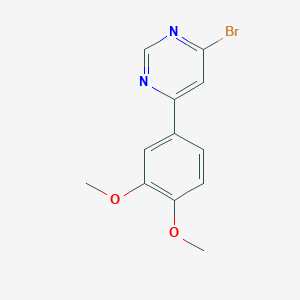
4-溴-6-(3,4-二甲氧基苯基)嘧啶
描述
“4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of amidines with ketones or aldehydes . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The molecule also contains bromine and methoxy functional groups .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .科学研究应用
合成抗叶酸和抗HIV药物
4-溴-6-(3,4-二甲氧基苯基)嘧啶用于合成抗叶酸,这些化合物由于其潜在作为二氢叶酸还原酶抑制剂而备受关注,该酶对细胞DNA合成至关重要。例如,Gangjee等人(1991)证明了6-溴衍生物的使用作为非经典抗叶酸开发中的关键中间体,突显了其在药物化学中的重要性(Gangjee, Devraj, & Lin, 1991)。此外,Novikov等人(2004)合成了2-[2-(3,5-二甲基苯氧基)乙硫基]嘧啶-4(3H)-酮,显示了与1-溴-2-(3,5-二甲基苯氧基)乙烷烷基化的应用,展示了其在开发具有明确定义的抗病毒特性的化合物中的应用,特别针对HIV-1(Novikov, Ozerov, Sim, & Buckheit, 2004)。
材料科学应用
在材料科学中,该化合物已被研究用于开发具有潜在电子和光学应用的新材料。例如,Vyas等人(2013)合成了正丁基4-(3,4-二甲氧基苯基)-6-甲基-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸酯,并对其光谱、热性和介电性能进行了全面研究,揭示了其稳定性和各种应用的潜力(Vyas, Pansuriya, Naliapara, & Joshi, 2013)。
抗癌和抗炎研究
进一步扩展其药物应用,Rahmouni等人(2016)探索了新型吡唑嘧啶衍生物作为抗癌和抗5-脂氧合酶剂,表明嘧啶衍生物在开发治疗剂方面的多功能性(Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016)。这项研究强调了该化合物在创造具有重要生物活性的分子方面的相关性,展示了其在推动药物发现和开发中的作用。
作用机制
Target of Action
Pyridine derivatives, which include 4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine, have been studied for their biological and pharmacological activities . Some of these compounds have shown antibacterial properties .
Mode of Action
It’s worth noting that the compound is a product of the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which is involved in the synthesis of this compound, is a key process in the formation of carbon–carbon bonds, a fundamental step in many biochemical pathways .
Result of Action
It’s worth noting that pyridine derivatives have shown a variety of biological activities, including antibacterial properties .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is involved in the synthesis of this compound, is known for its mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. For instance, it may bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux. Additionally, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. This modulation can lead to changes in gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can modulate the activity of key metabolic enzymes, affecting the levels of metabolites and the overall metabolic balance. For example, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine may be actively transported into cells via membrane transporters, where it can exert its biological effects. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEKMSGLAQSZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




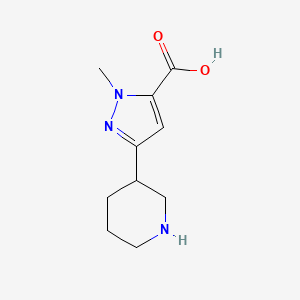
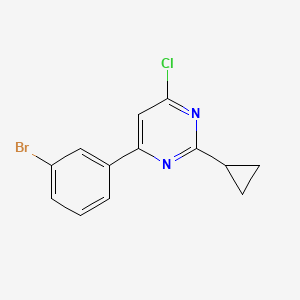
![2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1475481.png)
![1-{[(3-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475483.png)
amine](/img/structure/B1475484.png)

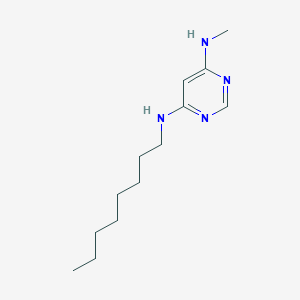
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)
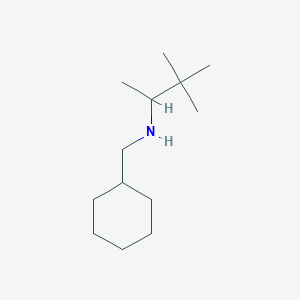
![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)
